molecular formula C6H4N6O B13002849 7-Amino-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile

7-Amino-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile

Cat. No.: B13002849
M. Wt: 176.14 g/mol
InChI Key: FIMDQCWUGAXZAH-UHFFFAOYSA-N
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Description

7-Amino-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes pyrazole and triazine moieties, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile typically involves the alkylation of 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile. This reaction is carried out using sodium hydride (NaH) and methyl iodide (MeI) in dimethylformamide (DMF) as the solvent . The resulting product can then be further modified through reactions with Grignard reagents to yield various derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Amino-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-amino-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile involves its interaction with specific molecular targets. The compound’s fused ring system allows it to interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but its ability to form hydrogen bonds and participate in π-π interactions is believed to play a crucial role .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H4N6O

Molecular Weight

176.14 g/mol

IUPAC Name

7-amino-4-oxo-6H-pyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile

InChI

InChI=1S/C6H4N6O/c7-1-3-5(8)11-12-4(13)2-9-10-6(3)12/h2,11H,8H2

InChI Key

FIMDQCWUGAXZAH-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C2C(=C(NN2C1=O)N)C#N

Origin of Product

United States

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